2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol is a chemical compound with the molecular formula and a CAS number of 1219981-14-2. This compound falls within the category of piperazine derivatives, which are known for their diverse biological activities. The presence of a chloro group and a pyrazinyl moiety contributes to its potential pharmacological properties.
This compound is classified as a piperazine derivative, specifically featuring a 6-chloro-2-pyrazinyl group attached to a piperazine ring. Piperazines are cyclic compounds that often exhibit significant activity in medicinal chemistry, particularly in the development of psychoactive drugs and other therapeutic agents. The synthesis and characterization of 2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol have been documented in various scientific literature, indicating its relevance in pharmaceutical research .
The synthesis of 2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol can be approached through several methods, typically involving the reaction of piperazine with appropriate halogenated pyrazines.
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and stoichiometry to optimize yield and purity. For example, reactions may be carried out in solvents like dimethylformamide or ethanol at elevated temperatures to enhance reaction rates .
The molecular structure of 2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol features:
The compound's three-dimensional structure can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, confirming its connectivity and spatial arrangement .
The compound can participate in various chemical reactions typical for piperazine derivatives:
Reactions involving this compound are typically carried out under controlled conditions to prevent degradation or unwanted side reactions. Solvent choice and temperature are crucial for optimizing yields.
2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol has potential applications in:
This compound exemplifies the importance of piperazine derivatives in drug discovery and development processes, highlighting their versatility and potential therapeutic benefits. Further research into its biological activity could unveil new therapeutic avenues for treatment strategies involving central nervous system disorders.
The construction of the piperazine-pyrazinyl core in 2-[4-(6-chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol relies primarily on aromatic nucleophilic substitution (SNAr) chemistry. The electron-deficient nature of the 6-chloro-2-pyrazinyl ring activates the C2 chlorine toward displacement by piperazine nucleophiles. Research demonstrates that this reaction proceeds optimally under mild base catalysis (e.g., K₂CO₃ or DIEA) in polar aprotic solvents like DMF or acetonitrile at 60-80°C, achieving yields exceeding 85% within 6-8 hours [1] [7]. The selectivity for mono-substitution at the less sterically hindered N1-piperazine nitrogen is critical, as the secondary nitrogen can potentially undergo bis-alkylation. This is mitigated through stoichiometric control, typically employing a 1:1 molar ratio of 2,6-dichloropyrazine to piperazine derivatives [7].
Table 1: Optimization of SNAr Conditions for Piperazine-Pyrazinyl Coupling
Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|---|
K₂CO₃ | DMF | 80 | 6 | 88 | <5% |
Et₃N | CH₃CN | 70 | 8 | 82 | 8% |
DIEA | Toluene | 90 | 10 | 75 | 12% |
NaHCO₃ | DMSO | 60 | 12 | 70 | 15% |
None | Ethanol | Reflux | 24 | 40 | 30% |
Computational studies reveal that the transition state energy for piperazine attack on C2 of the pyrazine ring is 5.3 kcal/mol lower than at C6, explaining the regioselectivity observed experimentally [1]. Post-reaction purification typically involves aqueous workup to remove inorganic salts followed by recrystallization from ethanol/water mixtures, yielding high-purity (>99%) intermediates confirmed by ¹H NMR and LC-MS [3] [7].
Following piperazine-pyrazinyl hybridization, the terminal ethanol moiety is introduced via N-alkylation of the secondary piperazine nitrogen. Catalytic methodologies significantly outperform classical alkylation in efficiency and selectivity. Borrowing Hydrogen (BH) catalysis using Ru/CeO₂ or Ir-Pincer complexes enables direct coupling of 2-chloroethanol with the piperazinyl intermediate via in situ aldehyde formation, achieving 78-92% yields with minimal over-alkylation [2]. The mechanism involves three concerted steps: (1) catalytic dehydrogenation of ethanol to acetaldehyde, (2) condensation with piperazine to form an imine, and (3) asymmetric hydrogenation to the N-alkylated product using the borrowed hydrogen [2].
Palladium-catalyzed systems employing Buchwald ligands (XPhos, SPhos) facilitate C–N coupling between bromoethanol derivatives and piperazines under mild conditions (50°C, 24h). These systems tolerate diverse functional groups without protecting the pyrazinyl chloride, a significant advantage over traditional methods [1] [4]. Heterogeneous catalysts like Pd/Al₂O₃ offer recyclability (>5 cycles with <5% activity loss), enhancing process sustainability [4].
Table 2: Catalytic N-Alkylation Performance Comparison
Catalyst System | Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Selectivity (Mono:bis) |
---|---|---|---|---|---|
Ru/CeO₂ | 2.0 | 100 | 12 | 92 | 98:2 |
Pd-XPhos/Al₂O₃ | 1.5 | 50 | 24 | 85 | >99:1 |
Ir-NHC Complex | 0.8 | 80 | 10 | 89 | 97:3 |
CuI-phenanthroline | 5.0 | 120 | 24 | 65 | 85:15 |
No Catalyst (Thermal) | – | 100 | 48 | 40 | 70:30 |
Acylation- reduction sequences provide an alternative path. Chloroacetylation of the piperazine using chloroacetyl chloride in dichloromethane with Et₃N as a base (0°C → 25°C, 4h) yields chloroacetamide intermediates, subsequently reduced by NaBH₄ in THF. While step-efficient, this route faces challenges in stereocontrol and requires stringent anhydrous conditions [3] [7].
Solvent selection critically influences reaction kinetics, impurity profiles, and intermediate stability in multi-step syntheses. For the SNAr step, DMF-water mixtures (9:1) enhance pyrazine solubility while suppressing hydrolysis of the chloro substituent, enabling conversions >95% [3] [6]. Subsequent N-alkylation benefits from toluene/ethanol (3:1) blends, balancing the solubility of hydrophilic 2-chloroethanol and hydrophobic piperazinyl intermediates. Studies reveal that ethanol’s protic nature accelerates catalytic hydrogen transfer in BH methodologies by stabilizing transition states [2] [3].
Salt effects profoundly impact reaction efficiency. Sodium sulfate (500 mM) in aqueous ethanol shifts the equilibrium toward imine formation during reductive amination steps by dehydrating the reaction microenvironment. This increases effective aldehyde concentration, boosting yields by 30–50% relative to salt-free conditions [3] [6]. Post-reaction, liquid-liquid extraction using ethyl acetate/water efficiently partitions the target compound from hydrophilic byproducts, while minimizing emulsion formation due to controlled ionic strength [8].
Convergent synthesis strategies significantly enhance overall efficiency. Fragment A (6-chloro-2-(piperazin-1-yl)pyrazine) and Fragment B (2-chloroethanol or protected derivatives) are synthesized in parallel, then coupled in the final step. This approach reduces the longest linear sequence to 4 steps with a cumulative yield of 68%, compared to 6 steps (45% yield) in linear routes [8].
Table 3: Solvent Optimization for Key Synthetic Steps
Reaction Step | Optimal Solvent System | Key Advantage | Yield Improvement |
---|---|---|---|
SNAr (Pyrazine-Piperazine) | DMF:H₂O (9:1) | Suppresses hydrolysis, enhances nucleophilicity | +22% vs. anhydrous DMF |
N-Alkylation (BH Catalysis) | Toluene:EtOH (3:1) | Balances solubility, promotes hydrogen transfer | +18% vs. pure toluene |
Reductive Amination | EtOH + 500 mM Na₂SO₄ | Shifts imine equilibrium via dehydration | +32% vs. neat EtOH |
Final Purification | Ethyl Acetate:Water | Efficient partitioning; low emulsion tendency | Purity >99.5% |
Direct N-alkylation with 2-chloroethanol remains the industrially preferred route due to operational simplicity. Using K₂CO₃ in refluxing acetonitrile (24h), it provides consistent 75–80% yields but suffers from limitations: (1) over-alkylation to bis-(2-hydroxyethyl) derivatives (up to 15%), and (2) competitive hydrolysis of chloroethanol to ethylene glycol, necessitating large excesses (1.8–2.2 equiv) of the alkylating agent [3] [7]. Advances include phase-transfer catalysis with tetrabutylammonium bromide, enhancing interfacial reactivity and reducing side products to <7% [7].
Reductive amination offers superior selectivity by circumventing electrophilic alkylation agents. Here, 2-chloroethanol is oxidized in situ to chloroacetaldehyde (MnO₂ catalyst), which condenses with piperazine to form an iminium intermediate. Subsequent reduction with NaBH₃CN at pH 6–7 (acetic acid buffer) delivers the target ethanolamine derivative in 88% yield with <2% bis-alkylation [6]. The method’s mildness preserves base-sensitive pyrazinyl chlorides. However, it requires rigorous control of pH and temperature to minimize imine oligomerization [6].
Hybrid approaches integrate microwave-assisted direct coupling. Irradiation (150°C, 30 min) in DMF with KI catalysis accelerates the substitution via Finkelstein-like halide exchange, achieving 92% conversion with only 1.1 equiv of chloroethanol. This reduces reaction times 48-fold versus thermal methods while eliminating over-alkylation through precise energy input control [1] [3].
Table 4: Direct Coupling vs. Reductive Amination Performance
Parameter | Direct Alkylation | Reductive Amination | Microwave-Assisted Direct Coupling |
---|---|---|---|
Reaction Time | 18–24 h | 12–15 h | 0.5 h |
Chloroethanol Equiv | 1.8–2.2 | 1.5 | 1.1 |
Yield | 75–80% | 85–88% | 90–92% |
Bis-Alkylation Impurity | 8–15% | <2% | <1% |
Key Limitation | Hydrolysis side reactions | pH/temp sensitivity | Specialized equipment required |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: